molecular formula C21H20N4O3 B11025442 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer: B11025442
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: KTPFEEYFMHPFRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex synthetic compound designed for pharmaceutical and biological research, combining a quinazolinone core with an indole moiety. The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of biological activities . This specific molecular framework is of significant interest in anticancer research, as quinazoline derivatives are known to function as protein kinase inhibitors, regulating critical cellular processes like cell cycle progression and proliferation . Several quinazoline-based drugs, such as Erlotinib and Gefitinib, have been approved for clinical cancer therapy by the USFDA, underscoring the therapeutic value of this chemical class . Furthermore, the structural features of this compound, including the indole moiety and the acetamide linker, suggest potential for antimicrobial applications. Structure-activity relationship (SAR) studies indicate that substitutions on the quinazolinone ring system, particularly with aromatic groups, can significantly enhance antimicrobial potency . The compound is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C21H20N4O3

Molekulargewicht

376.4 g/mol

IUPAC-Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H20N4O3/c1-28-19-8-4-7-18-16(19)9-11-24(18)12-10-22-20(26)13-25-14-23-17-6-3-2-5-15(17)21(25)27/h2-9,11,14H,10,12-13H2,1H3,(H,22,26)

InChI-Schlüssel

KTPFEEYFMHPFRO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=NC4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 4-Methoxy-1H-Indole

The 4-methoxyindole core is synthesized via electrophilic methoxylation. A typical procedure involves:

  • Starting Material : Indole dissolved in dichloromethane.

  • Methoxylation : Treatment with N-iodosuccinimide (NIS) and methanol under acidic conditions (e.g., trifluoroacetic acid) to achieve regioselective substitution at the 4-position.

  • Workup : Neutralization with aqueous sodium bicarbonate and purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Key Data :

ParameterValue
Yield68–72%
Purity (HPLC)≥95%

N-Alkylation of 4-Methoxyindole

The ethylamine side chain is introduced via N-alkylation:

  • Reagents : 4-Methoxyindole, 1,2-dibromoethane, sodium hydride (NaH).

  • Conditions : Anhydrous DMF, 0°C to room temperature, 12 hours.

  • Product : 1-(2-Bromoethyl)-4-methoxy-1H-indole, isolated via vacuum distillation.

Optimization Note : Excess NaH (1.5 equiv) minimizes di-alkylation byproducts.

Synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)Acetic Acid

The quinazolinone subsystem is prepared through cyclocondensation:

  • Anthranilamide Activation : React anthranilamide with glyoxylic acid in acetic acid under reflux.

  • Cyclization : Catalyzed by p-toluenesulfonic acid (p-TSA) in acetonitrile at 80°C for 6 hours.

  • Isolation : Precipitation upon cooling, followed by recrystallization from ethanol.

Reaction Scheme :

Anthranilamide+Glyoxylic AcidAcetonitrile, 80°Cp-TSA2(4-Oxoquinazolin-3(4H)-yl)Acetic Acid\text{Anthranilamide} + \text{Glyoxylic Acid} \xrightarrow[\text{Acetonitrile, 80°C}]{\text{p-TSA}} 2-(4\text{-Oxoquinazolin-}3(4H)\text{-yl})\text{Acetic Acid}

Yield : 55–60% after recrystallization.

Amide Coupling Reaction

The final step involves coupling the indole-ethylamine intermediate with the quinazolinone-acetic acid derivative:

  • Activation : 2-(4-Oxoquinazolin-3(4H)-yl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Coupling : React acid chloride with 1-(2-aminoethyl)-4-methoxy-1H-indole in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Purification : Column chromatography (silica gel, methanol/DCM 5:95).

Critical Parameters :

  • Stoichiometric control (1:1 molar ratio) prevents over-acylation.

  • Low temperature (0–5°C) minimizes decomposition.

Optimization of Key Reaction Parameters

Methoxylation of Indole

  • Solvent Impact : Dichloromethane outperforms THF or DMF in regioselectivity.

  • Catalyst Screening : Lewis acids like FeCl₃ reduced yields due to side reactions.

Quinazolinone Cyclization

  • Acid Catalysts : p-TSA provided higher yields (33%) compared to Amberlyst-15 (18%) or NH₄Cl (12%).

  • Temperature : Reactions above 80°C led to decomposition, while below 70°C resulted in incomplete cyclization.

Purification and Isolation Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting impurities.

  • Recrystallization : Ethanol/water (7:3) mixture optimal for quinazolinone intermediates.

Purity Data :

IntermediatePurity (Post-Purification)
4-Methoxyindole98.5%
Quinazolinone-acetic acid97.2%
Final Compound95.8%

Analytical Characterization

  • Mass Spectrometry : ESI-MS m/z 377.4 [M+H]⁺ (calculated 376.4 g/mol).

  • NMR : ¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, quinazolinone NH), 7.45–6.82 (m, indole and quinazolinone aromatics), 4.12 (t, J=6.8 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃).

Comparative Analysis with Related Syntheses

The synthesis of the structurally analogous N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide shares similarities in quinazolinone cyclization but differs in:

  • Substituent Introduction : Chlorophenyl group added via Ullmann coupling, whereas methoxyindole uses direct electrophilic substitution.

  • Coupling Efficiency : The chlorophenyl derivative reported 5% lower yields due to steric hindrance.

Challenges and Limitations

  • Low Overall Yield : Cumulative losses across four steps result in ~25% overall yield.

  • Sensitivity of Intermediates : The quinazolinone-acetic acid derivative degrades upon prolonged storage at room temperature.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamid hat verschiedene wissenschaftliche Forschungsanwendungen:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Wird auf seine potenziellen antiviralen, entzündungshemmenden und krebshemmenden Aktivitäten untersucht.

    Medizin: Wird auf seine potenzielle Verwendung als therapeutisches Mittel bei verschiedenen Krankheiten untersucht.

    Industrie: Wird bei der Entwicklung neuer Materialien und Pharmazeutika eingesetzt

Wirkmechanismus

Der Wirkmechanismus von N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Wissenschaftliche Forschungsanwendungen

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Halogenation (e.g., 5-Cl in , 4-Cl in ) increases molecular weight and may enhance target binding via halogen bonding. Styryl groups (e.g., in 11m, 11n, 11o ) confer rigidity, influencing tubulin polymerization inhibition.
  • Activity Modulation: Quinazolinones with pyridinylmethyl acetamide side chains (e.g., ) exhibit antitubercular activity, while indole-quinazolinone hybrids (e.g., ) target apoptosis regulators like Bcl-2/Mcl-1.

Notable Findings:

  • Anticancer Activity: Styryl-substituted quinazolinones (e.g., 11m, 11n ) show nanomolar IC₅₀ values against breast cancer (MCF-7) and leukemia (K-562) cell lines. The 4-methoxystyryl group in 11o enhances tubulin binding affinity compared to unsubstituted analogs .
  • Antitubercular Activity : Pyridinylmethyl and thiazolyl acetamides (e.g., ) inhibit Mycobacterium tuberculosis growth via InhA or cytochrome bd oxidase targeting, with MIC values as low as 2 µg/mL.
  • Metabolic Stability : Fluorophenyl and pyridinyl amides (e.g., ) demonstrate improved metabolic stability over phenethyl analogs, critical for pharmacokinetic optimization.

Physicochemical Properties:

  • logP and Solubility :
    • Methoxy and halogen substituents increase logP (e.g., 2.95 for ), correlating with enhanced blood-brain barrier permeability but reduced aqueous solubility (logSw = -3.6 for ).
    • Polar groups (e.g., pyridinyl in ) improve solubility but may reduce CNS penetration.

Biologische Aktivität

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines an indole moiety with a quinazoline framework. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is C17H18N4O3C_{17}H_{18}N_{4}O_{3}, with a molecular weight of approximately 342.35 g/mol. The compound features several functional groups, including methoxy and acetamide, which are known to influence its biological interactions.

The biological activity of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been linked to its interaction with various molecular targets:

  • Kinase Inhibition : The compound exhibits inhibitory effects on specific kinases involved in cancer cell signaling pathways. By binding to the active sites of these enzymes, it disrupts crucial signaling pathways that regulate cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism may involve interference with bacterial cell wall synthesis or function .

Anticancer Activity

In vitro studies have demonstrated that N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)5.0
HeLa (Cervical Cancer)7.5
MCF7 (Breast Cancer)6.0

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus1.0
MRSA0.98
Escherichia coli15

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide in A549 lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This study highlights the potential application of this compound in targeted cancer therapies .

Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested for its ability to inhibit biofilm formation in MRSA strains. The results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Q & A

Basic Research Questions

What are the recommended synthetic pathways for N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide?

Answer:
The synthesis typically involves multi-step reactions combining indole and quinazoline scaffolds. Key steps include:

  • Step 1: Alkylation of 4-methoxyindole with ethylene dihalide to introduce the ethyl linker.
  • Step 2: Coupling the indole intermediate with a pre-functionalized quinazolin-4-one moiety via nucleophilic substitution or amide bond formation.
  • Step 3: Final acetylation to yield the target compound.
    Optimization parameters include temperature control (e.g., 60–80°C for coupling), solvent selection (e.g., DMF or dichloromethane), and catalysts like triethylamine for amidation. Purification is achieved via column chromatography or recrystallization .

How is the structural integrity of this compound validated post-synthesis?

Answer:
Characterization employs:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, with indole NH (~10–12 ppm) and quinazolinone carbonyl (~170 ppm) as key signals.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 413.85) .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}) .

What physicochemical properties are critical for solubility and stability in biological assays?

Answer:
Key properties include:

  • logP: ~2.95 (indicating moderate lipophilicity, suitable for cell membrane penetration) .
  • Polar Surface Area (PSA): ~58.57 Ų (suggesting moderate solubility in polar solvents like DMSO) .
  • Thermal Stability: Assessed via differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for similar compounds) .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. apoptosis induction)?

Answer:
Discrepancies arise from assay-specific variables. Mitigation strategies include:

  • Comparative Assays: Use identical cell lines (e.g., HeLa or MCF-7) and standardized protocols (e.g., MTT for cytotoxicity).
  • Target Validation: Employ siRNA knockdown or CRISPR to confirm if observed apoptosis is kinase-dependent.
  • Dose-Response Analysis: Determine if dual mechanisms occur at different concentrations (e.g., IC50 for kinase inhibition vs. apoptosis) .

What computational methods predict binding affinities to quinazoline-targeted enzymes (e.g., EGFR or PARP)?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the quinazolinone core and enzyme active sites. Key residues (e.g., EGFR’s Lys745) should show hydrogen bonding with the 4-oxo group.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.
  • Free Energy Calculations: MM-PBSA/GBSA quantifies ΔG binding, with values ≤-7 kcal/mol indicating strong affinity .

How can metabolic instability (e.g., rapid hepatic clearance) be addressed in preclinical studies?

Answer:

  • Metabolite Identification: Incubate with liver microsomes and analyze via LC-MS/MS to identify vulnerable sites (e.g., methoxyindole demethylation).
  • Structural Modification: Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to block CYP450 oxidation .

What strategies optimize selectivity between structurally similar targets (e.g., Bcl-2 vs. Mcl-1)?

Answer:

  • SAR Studies: Modify the indole’s methoxy group (e.g., replace with chloro for increased Bcl-2 affinity) .
  • Biophysical Assays: Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., kon_{on}/koff_{off}) to distinguish target engagement .

Methodological Guidelines

How to design dose-ranging studies for in vivo efficacy without toxicity?

Answer:

  • MTD Determination: Start with 10–100 mg/kg in rodents, monitoring weight loss and organ histopathology.
  • Pharmacokinetic Profiling: Measure plasma half-life (t1/2_{1/2}) and AUC at 5, 10, and 20 mg/kg to establish therapeutic windows .

What in vitro models best recapitulate target pathways (e.g., inflammation or cancer)?

Answer:

  • Cancer: 3D spheroids of HT-29 (colon) or A549 (lung) cells for tumor penetration studies.
  • Inflammation: LPS-stimulated RAW264.7 macrophages to assess COX-2/NF-κB inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.